2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a complex organic compound known for its unique structural features and potential applications in medicinal chemistry. This compound belongs to a class of sulfonamide derivatives, which are characterized by the presence of a sulfonyl group attached to an amine. The compound's molecular formula is C_{18}H_{22}N_{4}O_{3}S, and it has a molecular weight of approximately 392.5 g/mol.
This compound has been identified in various chemical databases and catalogs, including Chemsrc and Sigma-Aldrich, where it is listed under different CAS numbers, specifically CAS 1904146-33-3. It falls under the broader category of sulfonamides, which are widely studied for their pharmacological properties, including antibacterial and anticancer activities .
The synthesis of 2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone can be represented using various notations:
CC(=O)C1=CN(N=C1)C2=CC=C(C=C2)OC
JEKVULQFAWKJBG-UHFFFAOYSA-N
The compound features a diazepane ring that is substituted at one nitrogen atom with a sulfonamide group, while another nitrogen atom is attached to a pyrazole moiety. The methoxyphenyl group adds further complexity and may influence the compound's biological activity.
The compound can undergo several chemical reactions typical for sulfonamides and diazepanes:
These reactions are essential for modifying the compound's properties for specific applications in research and drug development.
The mechanism of action for 2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is not fully elucidated but can be inferred from its structural components:
Research into similar compounds suggests that this compound could exhibit both antimicrobial and neuropharmacological effects.
The physical properties of 2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone include:
Chemical properties include stability under normal laboratory conditions but may be sensitive to strong acids or bases that could lead to hydrolysis or degradation.
This compound shows promise in various scientific applications:
Further research could elucidate more specific applications in drug development or biochemical studies related to its unique structural features.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: